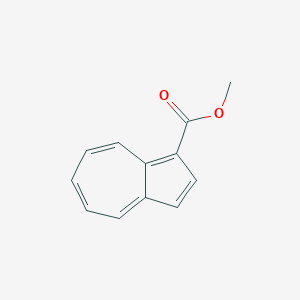

Methyl azulene-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14659-03-1 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl azulene-1-carboxylate |

InChI |

InChI=1S/C12H10O2/c1-14-12(13)11-8-7-9-5-3-2-4-6-10(9)11/h2-8H,1H3 |

InChI Key |

HZDXGIMPRKMFDE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C=CC=CC=C2C=C1 |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC=C2C=C1 |

Synonyms |

1-Azulenecarboxylic acid methyl ester |

Origin of Product |

United States |

Synthetic Strategies for Methyl Azulene 1 Carboxylate and Its Analogues

De Novo Azulene (B44059) Ring Construction Methodologies

The formation of the azulene skeleton from acyclic or non-azulenic cyclic precursors is a cornerstone of azulene chemistry. These de novo strategies can be broadly categorized into cycloaddition and condensation methodologies, which offer versatile pathways to functionalized azulene derivatives.

Cycloaddition Approaches

Cycloaddition reactions provide a powerful and convergent method for constructing the bicyclic azulene framework. These reactions typically involve the combination of a C8 and a C2 component or other combinations that lead to the characteristic [5.3.0] ring system.

A notable strategy for synthesizing azulene derivatives begins with tropolones. In a sequence of reactions, tropolone (B20159) can be converted into a tosylated intermediate. This intermediate then undergoes a ring-closing reaction to form a lactone, specifically a 2H-cyclohepta[b]furan-2-one derivative. researchgate.net This lactone serves as a key precursor in an [8+2] cycloaddition reaction to build the azulene core. researchgate.net For instance, the synthesis of methyl 2-methylazulene-1-carboxylate can be achieved through this pathway, demonstrating the utility of tropolone-derived precursors in accessing functionalized azulenes. researchgate.net

The reaction of troponoid systems with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for forming the azulene ring. nih.govrsc.org For example, the reaction of 2H-cyclohepta[b]furan-2-one with DMAD can yield azulene derivatives, although it may compete with [4+2] cycloaddition pathways. nih.gov Aza-analogues of azulene also undergo cycloaddition reactions with DMAD, proceeding through a 1,8-dipolar cycloaddition mechanism to yield complex heterocyclic systems. rsc.org Furthermore, cycloheptafulvenes can participate in [8+2] cycloaddition reactions with dialkyl acetylenedicarboxylates, providing another route to the azulene skeleton. researchgate.net

Condensation Reactions from Polycyclic Precursors

Condensation reactions, particularly those starting from pre-formed seven-membered ring systems, offer a highly effective and widely used approach for the synthesis of azulenes. These methods often involve the reaction of a tropone-like precursor with a suitable five-carbon fragment or its synthetic equivalent.

The reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins, such as enamines and enol ethers, is one of the most versatile and frequently employed methods for azulene synthesis. nih.govmdpi.commdpi.com This reaction proceeds via an [8+2] cycloaddition mechanism. nih.govmdpi.com

The method developed by Yasunami and Takase, which utilizes enamines, is particularly prominent due to its efficiency and applicability to large-scale synthesis. nih.gov In this reaction, the [8+2] cycloaddition of the 2H-cyclohepta[b]furan-2-one with an enamine initially forms a strained intermediate. mdpi.comresearchgate.net This intermediate then undergoes decarboxylation followed by the elimination of an amine to yield the aromatic azulene derivative. nih.govmdpi.com The reactivity and yield of this reaction are influenced by the substituents on the 2H-cyclohepta[b]furan-2-one and the structure of the enamine. nih.gov Enamines derived from aldehydes are generally more reactive than those from ketones. nih.gov This methodology has been successfully applied to the synthesis of various azulenes, including benz[a]azulenes. acs.org

The reaction of 2H-cyclohepta[b]furan-2-ones with enol ethers follows a similar [8+2] cycloaddition pathway, providing access to multiply functionalized azulenes. nih.govmdpi.com The reaction is believed to proceed through a strained cycloadduct which then eliminates carbon dioxide and an alcohol to form the final azulene product. nih.gov

Table 1: Synthesis of Azulene Derivatives via Reaction of 2H-Cyclohepta[b]furan-2-ones with Enamines

| 2H-Cyclohepta[b]furan-2-one Derivative | Enamine Source (Carbonyl, Amine) | Product | Yield (%) |

| 2H-cyclohepta[b]furan-2-one | Acetaldehyde, Diethylamine | Azulene | 60% mdpi.com |

| Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | Acetaldehyde, Diethylamine | Methyl azulene-1-carboxylate | 85% mdpi.com |

| 3-Formyl-2H-cyclohepta[b]furan-2-one | 4-tert-Butylcyclohexanone, Pyrrolidine | Tetrahydrobenz[a]azulene derivative | 87% acs.org |

| 2H-cyclohepta[b]furan-2-one | Indanone derivatives, various amines | Indenoazulenes | Yields vary mdpi.com |

Azulene derivatives can also be synthesized through the reaction of 2H-cyclohepta[b]furan-2-ones with acetals and orthoesters. nih.gov These reactions are typically carried out under high-temperature conditions (160–190 °C) in aprotic solvents or neat. nih.govmdpi.com The mechanism is thought to be analogous to the reaction with enol ethers, as acetals and orthoesters can exist in equilibrium with enol ethers at elevated temperatures. nih.gov This method is particularly useful for synthesizing 2-alkoxyazulenes when orthoesters are used, with yields ranging from low to excellent (11% to 99%). nih.gov The use of acetals derived from cyclic ketones, like cyclopentanone (B42830) or cyclohexanone, leads to the formation of cycloalkane-fused azulenes. nih.gov

Table 2: Synthesis of Azulene Derivatives via Reaction of 2H-Cyclohepta[b]furan-2-ones with Acetals

| 2H-Cyclohepta[b]furan-2-one Derivative | Acetal/Orthoester | Product Type | Temperature (°C) |

| Unspecified | Acetals from aldehydes/ketones | Functionalized azulenes | 160-190 nih.govmdpi.com |

| Unspecified | Acetals from cyclic ketones | Cycloalkane-fused azulenes | 160-190 nih.gov |

| Unspecified | Orthoesters | 2-Alkoxyazulenes | 160-190 nih.gov |

| Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | 2,2-Dimethoxypropane | Bicyclo[5.3.0]azulene derivative | 200 nih.gov |

Zincke Salt and Iminium Salt Mediated Syntheses

The construction of the azulene ring system can be effectively achieved through condensation reactions involving pyridinium (B92312) salts, often referred to as Zincke salts. In a foundational approach to azulene synthesis, the Zincke reaction involves the transformation of pyridine (B92270) into a pyridinium salt, which then serves as a precursor for the seven-membered ring of the azulene core. wikipedia.orgenamine.netthieme.de

The general strategy involves the reaction of a pyridinium salt, such as N-(2,4-dinitrophenyl)pyridinium chloride, with a primary or secondary amine. wikipedia.orgorgsyn.org This reaction opens the pyridine ring to form an intermediate, which can then react with a cyclopentadienyl (B1206354) anion. The subsequent cyclization and aromatization steps yield the azulene skeleton. mdpi.com The nucleophilic attack of the cyclopentadienyl anion on the pyridinium ring is a key step, leading to an intermediate which, after ring-opening, recyclization, and pyrolysis, forms the azulenic system. mdpi.com

The use of substituted pyridinium salts or iminium salts allows for the introduction of substituents onto the seven-membered ring of the resulting azulene. mdpi.com This method provides a versatile route to various azulene derivatives, with moderate to good yields reported for certain transformations. mdpi.com

| Precursor Type | Key Reagents | Ring Formed | Position of Substitution | Reference |

| Pyridinium Salt | Cyclopentadienyl anion | Seven-membered | Varies | mdpi.com |

| Substituted Iminium Salt | Cyclopentadienyl anion | Seven-membered | Seven-membered ring | mdpi.com |

Cycloheptanone (B156872) and Derivatives as Starting Materials in Azulene Ring Formation

Cycloheptanone and its derivatives serve as accessible starting materials for the construction of the seven-membered ring of the azulene framework, although synthetic complexity and reaction yields can be challenging. mdpi.com One notable pathway begins with the Stobbe condensation of cycloheptanone with diethyl succinate. mdpi.com This reaction forms an intermediate that can be cyclized using zinc chloride to produce an octahydroazulen-2-one. Subsequent reaction steps afford ethyl azulene-1-carboxylate, a close analogue of the target compound. mdpi.com This multi-step process highlights a classical approach to building the azulene core from a pre-existing seven-membered ring precursor. mdpi.comresearchgate.net

| Starting Material | Key Reaction | Intermediate | Final Product Analogue | Reference |

| Cycloheptanone | Stobbe Condensation | Octahydroazulen-2-one | Ethyl azulene-1-carboxylate | mdpi.com |

Functionalization of Pre-existing Azulene Scaffolds to Yield this compound

Direct Esterification and Carboxylic Acid Precursors

A straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid precursor, azulene-1-carboxylic acid. This transformation is a fundamental reaction in organic chemistry. Various standard esterification methods can be employed, such as Fischer esterification using methanol (B129727) in the presence of a catalytic amount of strong acid. organic-chemistry.org

The primary challenge often lies in the synthesis of the azulene-1-carboxylic acid precursor itself. Methods have been developed for the regioselective introduction of a carboxyl group at the C-1 position of the azulene ring. For instance, in the synthesis of guaiazulene (B129963) carboxylic acid derivatives, the C-3 position is first protected with an ester group to prevent unwanted side reactions, allowing for the specific functionalization at the C-1 position. oup.com The development of C-H activation protocols also provides a route to 2-arylazulenes starting directly from 1-azulene carboxylic acids, indicating the accessibility of this key precursor. nih.govresearchgate.net Once azulene-1-carboxylic acid is obtained, its conversion to the methyl ester can be achieved with high efficiency. organic-chemistry.orgmdpi.com

Electrophilic Substitutions on Azulene Rings and Subsequent Transformations

The azulene ring system is characterized by a significant difference in electron density between the five- and seven-membered rings, with the five-membered ring being electron-rich. mdpi.comwikipedia.org This electronic structure dictates that electrophilic substitution reactions occur preferentially at the 1- and 3-positions. nih.govresearchgate.netacs.org This reactivity can be harnessed to introduce a functional group that can be subsequently converted into a methyl carboxylate.

A common strategy is the Friedel-Crafts acylation of azulene. Reaction with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst introduces an acetyl group at the 1-position. The resulting 1-acetylazulene (B8715929) can then be oxidized to azulene-1-carboxylic acid. A haloform reaction, for example, would convert the acetyl group into a carboxylate, which upon acidic workup yields the carboxylic acid. The final step is the esterification of the carboxylic acid to this compound as described in the previous section.

| Reaction Type | Reagent | Position of Substitution | Subsequent Transformation | Reference |

| Electrophilic Acylation | Acetyl Chloride/Lewis Acid | 1 (and 3) | Oxidation to Carboxylic Acid | mdpi.comacs.org |

Bromination and Cross-Coupling Reactions

Modern synthetic strategies increasingly rely on transition metal-catalyzed cross-coupling reactions to form C-C bonds. For azulene functionalization, this typically involves the initial introduction of a halide, which then participates in a cross-coupling reaction. scilit.com

Bromination of the azulene core can provide the necessary handle for these reactions. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi reactions, can then be used to introduce various functional groups. scilit.comrsc.org To synthesize this compound, a 1-bromoazulene (B3054544) intermediate could theoretically be coupled with a suitable reagent to install the carboxylate group or a precursor. More commonly, azulenesulfonium salts, prepared via an electrophilic substitution, can act as pseudohalides in Suzuki-Miyaura cross-coupling reactions with various boronic acids. researchgate.net

While direct bromination of the azulene ring is a common strategy, selective bromination of a substituent group on the azulene scaffold offers an alternative route for further functionalization. Specifically, the bromination of an acetyl group attached to the azulene ring can create a reactive site. Research has shown the synthesis and subsequent reactions of compounds such as methyl 3-bromoacetylazulene-1-carboxylate. researchgate.net This indicates that an acetyl group on the azulene ring system can be selectively brominated at the alpha-position (the methyl group of the acetyl moiety). This transformation typically involves reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting bromoacetyl group is a versatile electrophile that can participate in a variety of nucleophilic substitution reactions, providing a pathway to more complex azulene derivatives.

Stille Cross-Coupling Reactions at Five-Membered Ring Positions

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in organic synthesis. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.orgnrochemistry.com While its application in the synthesis of complex biaryl systems is well-documented, its use in the functionalization of non-benzenoid aromatic systems like azulene is a significant area of research. scilit.comorgsyn.org

For the synthesis of this compound and its analogues, the Stille coupling offers a strategic approach to introduce various substituents at the five-membered ring of a pre-functionalized azulene core. The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.comlibretexts.org

In the context of producing azulene-1-carboxylate derivatives, the strategy would typically involve the use of a halo-azulene-1-carboxylate as the electrophilic partner and a variety of organostannanes as the nucleophilic partner. For instance, 3-halo-methyl azulene-1-carboxylates could be coupled with aryl-, vinyl-, or alkynylstannanes to introduce diverse functionalities at the C-3 position. The reaction is compatible with a range of functional groups, including esters, which is crucial for this specific synthesis. thermofisher.com

Research into the functionalization of the azulene nucleus has demonstrated the viability of Stille cross-coupling reactions at various positions. While many examples focus on the 2-, 4-, and 6-positions, the principles are applicable to the five-membered ring. beilstein-journals.orgrsc.org The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions such as homocoupling of the organostannane. nrochemistry.com

The following table illustrates representative examples of Stille cross-coupling reactions on the azulene core, which can be adapted for the synthesis of analogues of this compound.

| Electrophile | Organostannane | Catalyst | Ligand | Product | Yield (%) |

| 1,3-Dibromo-2-arylazulene | Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | PPh₃ | Poly(2-arylazulene-alt-thiophene) | Good |

| 4,7-Dibromo-6-dodecylazulene | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | PPh₃ | 4,7-(2,5-Thiophenediyl)-6-dodecylazulene polymer | 62 |

| 6-Bromo-1,3-diethoxycarbonylazulene | Aryl-SnBu₃ | Pd(PPh₃)₄ | PPh₃ | 6-Aryl-1,3-diethoxycarbonylazulene | Good |

This table presents generalized data based on published research on Stille couplings of azulene derivatives. beilstein-journals.orgrsc.org

Reactions Involving Formyl and Acetyl Azulene Precursors

Formyl and acetyl groups at the 1-position of the azulene ring are versatile handles for further functionalization, allowing for the construction of more complex analogues of this compound through various condensation reactions.

Condensation with Hydrazine (B178648) and Carbonyl Compounds

The reaction of carbonyl compounds, such as 1-formylazulene or 1-acetylazulene, with hydrazine and its derivatives is a classical method for the formation of hydrazones. nih.gov These reactions are typically straightforward, often proceeding under mild conditions. organic-chemistry.org The resulting azulenyl hydrazones can be valuable intermediates for the synthesis of various heterocyclic systems fused to the azulene core or can be further modified.

For example, the condensation of 1-acetylazulene with hydrazine hydrate (B1144303) would yield the corresponding hydrazone. This product could then potentially undergo further reactions, such as cyclization with a suitable reagent to form a pyrazole (B372694) ring fused at the 1,2-positions of the azulene nucleus. While direct alkylation of hydrazine can be problematic due to overalkylation, its condensation with carbonyls is a more controlled process. princeton.edu

The synthesis of hydrazide-hydrazone derivatives is also a well-established synthetic route. nih.gov For instance, reacting an azulene derivative containing a keto-ester functionality with hydrazine could lead to the formation of a pyrazolinone ring system attached to the azulene core.

Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. thermofisher.compearson.com This reaction is a cornerstone of organic synthesis for the formation of α,β-unsaturated compounds. banglajol.info In the context of azulene chemistry, the condensation of 1-formylazulene or 1-acetylazulene with active methylene compounds provides a direct route to introduce a two-carbon chain with electron-withdrawing groups at the 1-position.

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as in malononitrile (B47326), cyanoacetic esters, or malonic esters. scispace.comresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine. banglajol.info

For instance, the reaction of 1-formylazulene with malononitrile in the presence of a base like piperidine (B6355638) or triethylamine (B128534) would yield 2-(1-azulenylmethylene)malononitrile. This product, an azulenyl vinyl dinitrile, is a highly activated system that can participate in further synthetic transformations. Similarly, condensation with ethyl cyanoacetate (B8463686) would lead to the corresponding α-cyano-β-azulenyl acrylate, an analogue of azulene-1-carboxylate with additional functionality.

Experimental and theoretical studies on the reaction of tropones with malononitrile to form azulene derivatives have provided deep mechanistic insights into the reactivity of these systems, which can inform the optimization of Knoevenagel condensations on pre-formed azulenes. researchgate.netnih.gov

The following table provides examples of Knoevenagel condensation reactions with various aldehydes and active methylene compounds, illustrating the general conditions and typical outcomes that can be expected when applying this methodology to azulene aldehydes.

| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) |

| 3-Formylchromone | Malononitrile | Piperidine | 2-(Chromon-3-ylmethylene)malononitrile | 72 |

| Benzaldehyde | Ethyl Acetoacetate | Piperidine | Ethyl benzylideneacetoacetate | High |

| p-Hydroxybenzaldehyde | Malononitrile | Urea (microwave) | 2-(4-Hydroxybenzylidene)malononitrile | High |

This table showcases general examples of Knoevenagel condensations. banglajol.infonih.gov

Regioselectivity and Yield Optimization in this compound Synthesis

Achieving high regioselectivity and optimizing reaction yields are paramount in the synthesis of specifically substituted azulenes like this compound. The inherent electronic properties of the azulene nucleus, with its electron-rich five-membered ring and electron-deficient seven-membered ring, dictate its reactivity and present both opportunities and challenges in directing functionalization.

For the synthesis of 1-substituted azulenes, electrophilic substitution is a primary consideration. However, this often leads to a mixture of 1- and 3-substituted products. To achieve high regioselectivity for the 1-position, directing groups can be employed. For instance, a carboxylic acid group at the 1-position can direct C-H arylation to the 2-position, highlighting the influence of substituents on regioselectivity. nih.gov

In multi-step syntheses, the choice of strategy is crucial. For example, constructing the azulene ring from precursors already bearing the desired substituents can offer better regiocontrol than functionalizing the parent azulene. The reaction of 2H-cyclohepta[b]furan-2-ones with enamines or active methylene compounds is a powerful method for synthesizing highly substituted azulenes with predictable regiochemistry. nih.gov The substituents on the precursors directly translate to specific positions on the final azulene product.

Optimizing reaction yields involves a systematic variation of reaction parameters. For palladium-catalyzed cross-coupling reactions like the Stille coupling, key variables include the choice of catalyst and ligand, the solvent, the temperature, and the nature of the base or additives. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of cross-coupling reactions. orgsyn.org

In condensation reactions such as the Knoevenagel condensation, the choice of catalyst and the removal of water are critical for driving the reaction to completion and maximizing the yield. thermofisher.com Microwave-assisted synthesis has also emerged as a technique to improve yields and reduce reaction times for such transformations. banglajol.info

The following table summarizes key factors that can be optimized to improve regioselectivity and yield in the synthesis of this compound and its analogues.

| Synthetic Step | Factor to Optimize | Desired Outcome |

| Electrophilic Carboxylation | Lewis acid, temperature | Favor 1-substitution over 3-substitution |

| Stille Cross-Coupling | Catalyst/ligand combination, solvent | High yield, minimize homocoupling |

| Knoevenagel Condensation | Catalyst, reaction time, water removal | High conversion to the unsaturated product |

| Ring Formation (e.g., from tropones) | Substituents on precursors | Pre-determined and high regioselectivity |

By carefully considering these factors, the synthesis of this compound and its derivatives can be tailored to achieve high levels of purity and efficiency.

Reaction Mechanisms and Chemical Transformations of Methyl Azulene 1 Carboxylate

Mechanistic Studies of Electrophilic Aromatic Substitution at Azulene (B44059) Positions

The azulene nucleus is characterized by a high reactivity towards electrophilic reagents, a property stemming from the significant π-electron density on the five-membered ring. Electrophilic aromatic substitution (EAS) on the azulene core predominantly occurs at the 1 and 3 positions of the cyclopentadienyl (B1206354) moiety. In methyl azulene-1-carboxylate, with the 1-position already occupied by the ester group, electrophilic attack is directed to the 3-position.

The mechanism of EAS on the azulene ring proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. The aromatic π-system of the azulene ring acts as a nucleophile, attacking the electrophile (E+). This initial attack disrupts the aromaticity but results in a carbocation that is well-stabilized by resonance, with the positive charge delocalized over the ring system. The presence of the electron-withdrawing methyl carboxylate group at the 1-position deactivates the ring towards electrophilic attack compared to unsubstituted azulene, but the inherent reactivity of the 3-position remains significant. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.commasterorganicchemistry.com

Common electrophilic substitution reactions on azulene derivatives include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, the reaction of azulene derivatives with N-containing heteroaryl N-oxides can be activated by trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O), leading to substitution on the five-membered ring. mdpi.com

Nucleophilic Reactions and Addition Processes on the Azulene Core

In contrast to the electron-rich five-membered ring, the seven-membered ring of the azulene nucleus possesses an electrophilic character. mdpi.com This electronic feature allows for nucleophilic attack, particularly at the 4-, 6-, and 8-positions. The reaction with nucleophiles can lead to addition or substitution products.

Strong nucleophiles, such as organolithium compounds (e.g., methyl lithium), can add to the seven-membered ring to form Meisenheimer-like complexes. mdpi.com These intermediates can then be oxidized to yield substituted azulene products. Another important class of nucleophilic reactions is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. sciforum.net This reaction allows for the introduction of substituents onto the seven-membered ring by reacting the azulene derivative with a nucleophile containing a leaving group at the α-position. For azulene, VNS with carbanions can lead to substitution at the 4- and 6-positions. sciforum.net The presence of electron-withdrawing groups on the five-membered ring, such as the methyl carboxylate group, can enhance the activity of the azulene system in VNS reactions. sciforum.net

Ester Group Reactivity and Functional Group Interconversions

The methyl carboxylate group at the 1-position of the azulene ring exhibits typical ester reactivity, allowing for a range of functional group interconversions. These transformations are crucial for the synthesis of other azulene derivatives. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > esters > amides. libretexts.org

The ester group of this compound can be hydrolyzed to the corresponding azulene-1-carboxylic acid under either acidic or basic conditions.

Saponification is the base-mediated hydrolysis of an ester. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). operachem.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. In the final, irreversible step, the methoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol (B129727). operachem.com Acidification of the reaction mixture in a subsequent workup step protonates the carboxylate to give the final carboxylic acid product.

| Reaction | Reagents | Product |

| Saponification | 1. NaOH or KOH, H₂O/MeOH, Reflux2. H₃O⁺ | Azulene-1-carboxylic acid |

The ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed.

The partial reduction of an ester to an aldehyde requires the use of a mild and sterically hindered reducing agent to prevent overreduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. thieme-connect.devanderbilt.edulibretexts.org The reaction is typically performed at low temperatures, such as -78 °C, to isolate the aldehyde intermediate. At this temperature, the tetrahedral intermediate formed after the initial hydride attack is stable. Upon aqueous workup, this intermediate is hydrolyzed to release the aldehyde. youtube.com Using a stronger reducing agent or higher temperatures would lead to the further reduction of the aldehyde to the primary alcohol.

| Starting Material | Reagent | Conditions | Product |

| This compound | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF, -78 °C, then H₂O workup | Azulene-1-carbaldehyde |

The complete reduction of the ester group to a primary alcohol is achieved using a strong hydride reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.orgimperial.ac.uk Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can reduce aldehydes and ketones. libretexts.orglibretexts.org The mechanism of LiAlH₄ reduction involves the nucleophilic delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide intermediate. libretexts.orgdalalinstitute.com Finally, an acidic workup protonates the alkoxide to yield the primary alcohol, 1-azulenylmethanol.

| Starting Material | Reagent | Conditions | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | 1. Dry ether or THF2. H₃O⁺ workup | 1-Azulenylmethanol |

Grignard Reagent Additions to Ester Functionality

The reaction of azulene esters with Grignard reagents (RMgX) presents a notable deviation from the typical behavior of aromatic esters. While the ester functionality at the 1-position of this compound is a primary site for nucleophilic attack, the inherent electronic properties of the azulene core introduce competitive reaction pathways.

The reaction mechanism involves two main competitive processes:

Nucleophilic Acyl Substitution at the Ester: In the conventional pathway, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition is typically followed by the elimination of the methoxide leaving group to form an azulenyl ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to this ketone, and subsequent acidic workup yields a tertiary alcohol where two identical 'R' groups from the Grignard reagent are attached to the carbinol carbon. nih.govresearchgate.netrsc.org

Nucleophilic Addition to the Azulene Ring: The azulene nucleus, being an isomer of naphthalene, possesses unique electronic characteristics, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. wikipedia.org This polarity makes the seven-membered ring, particularly the C4, C6, and C8 positions, susceptible to nucleophilic attack. Research on the closely related diethyl azulene-1,3-dicarboxylate has shown that Grignard reagents can add directly to the azulene ring at the 2-, 4-, and 6-positions. yamaguchi-u.ac.jp This suggests that this compound would undergo similar additions, leading to a mixture of products where the Grignard reagent has added to either the ester or the azulene core itself.

The regioselectivity of the attack is influenced by both electronic and steric factors. Steric hindrance at the C2 position, for instance, can influence the preference for attack at other positions on the ring. yamaguchi-u.ac.jp

Table 1: Predicted Products from Reaction of this compound with Grignard Reagents (RMgX)

| Reactant | Reagent | Predicted Product(s) | Pathway |

| This compound | 2 eq. RMgX, then H₃O⁺ | 1-(2-hydroxypropan-2-yl)azulene (where R=Me) | Nucleophilic Acyl Substitution |

| This compound | RMgX | Methyl 4-R-4,8-dihydroazulene-1-carboxylate | Nucleophilic Ring Addition |

| This compound | RMgX | Methyl 6-R-6,8-dihydroazulene-1-carboxylate | Nucleophilic Ring Addition |

Cyclization and Annulation Reactions Involving this compound as a Substrate

This compound and its derivatives serve as versatile substrates for constructing more complex, fused-ring systems through cyclization and annulation reactions. These transformations leverage both the azulene core and the carboxylate functionality to build new rings.

A key strategy involves the intramolecular cyclization of azulene derivatives. For example, azulene-1-carboxylic acid can undergo an iridium-catalyzed C(2)-arylation followed by an intramolecular C-O bond formation, where the carboxyl group attacks a position on the seven-membered ring to yield 3-arylazulenofuranones. mdpi.com This demonstrates how the carboxylate group (or its parent acid) at the C1 position can be a key participant in forming a new heterocyclic ring fused to the azulene skeleton.

Annulation strategies, which involve the formation of a new ring fused to the existing structure, have also been developed. While many methods focus on the synthesis of the azulene ring itself, others use pre-existing azulenes to build adjacent rings. acs.orgacs.orgrsc.org For instance, derivatives of this compound can be elaborated into precursors for [8+2] cycloaddition reactions, a powerful method for forming azulene systems that can be adapted to build upon them. Furthermore, functionalized azulene-1-carboxylates can be used to synthesize fused heterocyclic systems like 1-(3-isoxazolyl)- and 1-(3-pyrazolyl)azulenes, where a new ring is constructed onto the azulene core starting from a modified acyl group at the C1 position. crossref.org

Oxidative and Reductive Transformations of this compound

The this compound molecule offers two primary sites for redox transformations: the ester group and the azulene ring system.

Reductive Transformations: The ester group of this compound can be readily reduced using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of methoxide to form an intermediate azulene-1-carbaldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to yield (azulen-1-yl)methanol after an aqueous workup. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters effectively. libretexts.org

Table 2: Reduction of this compound

| Substrate | Reagent | Solvent | Product |

| This compound | 1. LiAlH₄ 2. H₂O | Dry THF or Diethyl Ether | (Azulen-1-yl)methanol |

Oxidative Transformations: The electron-rich azulene core is susceptible to oxidation. Treatment of azulene derivatives with oxidizing agents can lead to a variety of products, including dimers or quinone-like structures. Oxidative intramolecular cyclization has been observed in suitably substituted azulenes. For this compound, oxidation can be expected to proceed via a radical mechanism, often leading to dimerization, which is discussed in the following section. Reagents like iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly employed for such transformations. nih.govmdpi.com

Radical Mechanisms in Azulene Ester Reactivity (e.g., Oxidative Dimerization)

Radical reactions are a less common but significant aspect of azulene chemistry. mdpi.com One of the primary radical-mediated transformations for azulene esters is oxidative dimerization. This process is typically initiated by a one-electron oxidant, such as iron(III) chloride (FeCl₃).

The proposed mechanism for the oxidative dimerization of azulene derivatives, which can be extended to this compound, involves the following steps: mdpi.com

Formation of a Radical Cation: The azulene derivative loses one electron to the oxidant (e.g., FeCl₃) to form a radical cation. The stability of this intermediate is a key factor in the reaction's feasibility.

Dimerization: Two of these radical cations then couple to form a dicationic dimer. The coupling typically occurs at the most electron-rich positions of the azulene core, which are C1 and C3. In the case of this compound, where the C1 position is blocked, coupling would likely occur at the C3 position or other activated sites, leading to biazulene derivatives.

Rearomatization: The dicationic dimer subsequently loses two protons to re-establish aromaticity, yielding the final neutral, dimeric product.

This type of oxidative coupling provides a direct route to biazulene systems, which are of interest for their extended π-conjugation and potential applications in materials science. nih.gov

Spectroscopic Probing of Methyl Azulene 1 Carboxylate Electronic and Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Investigations for Structural Assignment, Isomer Identification, and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of an azulene (B44059) derivative provides a wealth of information. The protons on the azulene core resonate in the aromatic region, but their chemical shifts are distinct due to the non-uniform electron distribution between the five- and seven-membered rings. The five-membered ring is relatively electron-deficient, leading to downfield shifts for its protons, while the seven-membered ring is electron-rich, causing its protons to appear at a comparatively upfield position.

For substituted azulenes like methyl 3-ethylazulene-1-carboxylate, a close analog of the target molecule, the proton signals are well-resolved. The methyl ester protons (COOCH₃) typically appear as a sharp singlet. The protons on the azulene ring exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors, which allows for their unambiguous assignment. oup.com For instance, in methyl 3-ethylazulene-1-carboxylate, the H-2 proton appears as a singlet, while the protons on the seven-membered ring (H-4 to H-8) show complex coupling patterns. oup.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for a Substituted Methyl Azulene-1-carboxylate (Methyl 3-ethylazulene-1-carboxylate in CDCl₃) oup.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.28 | s | - |

| H-4 | 8.37 | dd | 10.0, 1.0 |

| H-5 | 7.35 | ddd | 10.0, 10.0, 1.0 |

| H-6 | 7.72 | ddd | 10.0, 10.0, 1.0 |

| H-7 | 7.44 | ddd | 10.0, 10.0, 1.0 |

| H-8 | 9.55 | dd | 10.0, 1.0 |

| COOCH₃ | 3.95 | s | - |

| CH₂CH₃ | 3.30 | q | 7.0 |

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, q = quartet, t = triplet

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. savemyexams.com Each chemically non-equivalent carbon atom in this compound produces a distinct signal. savemyexams.com The chemical shifts reflect the electronic environment of the carbons. The carbonyl carbon of the ester group is typically found far downfield (around 170 ppm). nih.gov The carbons of the five-membered ring generally resonate at a lower field compared to those in the seven-membered ring, again reflecting the dipolar nature of the azulene system.

The substituent chemical shifts (SCS) of the methoxycarbonyl group can be estimated by comparing the spectrum of this compound with that of unsubstituted azulene, providing insight into the electronic influence of the ester group on the azulene core. oup.com

Table 2: Estimated ¹³C NMR Chemical Shifts (δ) for this compound oup.com

| Carbon | Approximate Chemical Shift (ppm) |

|---|---|

| C-1 | ~116 |

| C-2 | ~138 |

| C-3 | ~121 |

| C-3a | ~140 |

| C-4 | ~128 |

| C-5 | ~126 |

| C-6 | ~138 |

| C-7 | ~127 |

| C-8 | ~137 |

| C-8a | ~142 |

| C=O | ~170 |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for complete structural assignment in these cases. uobasrah.edu.iq

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. libretexts.org Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, allowing for the mapping of the proton connectivity throughout the molecule. This is invaluable for tracing the spin systems within the azulene rings of complex derivatives. libretexts.orgresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. nih.gov It is particularly powerful for identifying quaternary carbons (which are invisible in DEPT experiments) and for connecting different fragments of a molecule, such as assigning the position of substituents on the azulene ring by observing correlations from the substituent's protons to the ring carbons. nih.govlibretexts.org For example, in 7-isopropenyl-4-methyl-azulene-1-carboxylic acid, HMBC was used to establish long-range couplings between aromatic protons and the carboxyl group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule. The azulene chromophore is known for its distinct and vibrant blue-purple color, a rare feature for a hydrocarbon. This color arises from its unique electronic structure. Unlike its colorless isomer naphthalene, azulene has a low-energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the visible region of the spectrum (around 550-700 nm). acs.org

This compound exhibits multiple absorption bands in the UV-Vis spectrum. It retains the characteristic S₀→S₁ transition in the visible range, responsible for its color, and also shows more intense S₀→S₂ and other transitions in the ultraviolet region. The position and intensity of these bands are sensitive to substitution on the azulene ring. The methoxycarbonyl group acts as an electron-withdrawing group, which can modulate the energy of the molecular orbitals and thus shift the absorption maxima (λmax). nii.ac.jp

Table 3: Representative UV-Vis Absorption Maxima (λmax) for this compound Derivatives in Methanol (B129727) semanticscholar.orglew.ro

| Transition Region | Approximate λmax (nm) |

|---|---|

| Visible | ~530-580 |

| Near UV | ~340-390 |

| UV | ~280-300 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Characterization and Spin Density Mapping

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with unpaired electrons, such as radicals. wiley-vch.de While this compound itself is diamagnetic and thus EPR-silent, its radical anion can be generated, typically through electrochemical or chemical reduction.

The EPR spectrum of the resulting radical anion provides detailed information about the distribution of the unpaired electron's spin density across the molecule. researchgate.net The interaction of the unpaired electron with magnetic nuclei (like ¹H) leads to hyperfine splitting, which manifests as a complex pattern of lines in the spectrum. The magnitude of the hyperfine splitting constants (hfs) is proportional to the spin density at that particular nucleus. wiley-vch.de

Studies on the closely related ethyl azulene-1-carboxylate radical anion show that the spin density is delocalized over the entire azulene ring system. znaturforsch.com By analyzing the hyperfine splitting pattern, researchers can map the spin distribution and compare it with theoretical calculations (e.g., DFT or ab initio methods) to gain a deeper understanding of the electronic structure of the radical anion. researchgate.net The g-factor, another parameter obtained from the EPR spectrum, can help identify the nature of the radical. bibliotekanauki.pl

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester functional group. This band typically appears in the region of 1690-1750 cm⁻¹. oup.comlibretexts.org Its exact position can be influenced by conjugation with the azulene ring.

Other important vibrations include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. libretexts.org

C=C stretching: Vibrations from the carbon-carbon double bonds within the azulene ring system are observed in the 1400-1600 cm⁻¹ region. oup.com

C-O stretching: The C-O single bond stretches of the ester group give rise to bands in the 1000-1300 cm⁻¹ range. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands from various bending and skeletal vibrations that are highly characteristic of the molecule's specific structure. uitm.edu.my

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra, the C=C and C-C stretching modes of the aromatic system are typically strong and provide valuable structural information. kurouskilab.comcore.ac.uk

Table 4: Key Infrared (IR) Absorption Frequencies for this compound Derivatives oup.comnih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=O Stretch (Ester) | 1650 - 1710 | Strong |

| C=C Ring Stretches | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Spectroelectrochemical Methods for Correlating Electronic State with Redox Properties

Spectroelectrochemical methods provide a powerful toolkit for investigating the electronic and molecular structure of redox-active molecules like this compound. By simultaneously performing electrochemical perturbations and spectroscopic measurements, a direct correlation can be established between the oxidation state of the molecule and its electronic absorption properties. This section delves into the application of these techniques to probe the electronic states of this compound and its redox-generated species.

The electrochemical behavior of azulene and its derivatives is a well-documented area of study. The azulene core is known for its ability to undergo both oxidation and reduction, forming cationic and anionic species, respectively. The redox potentials at which these electron transfer processes occur are highly sensitive to the nature and position of substituents on the azulene ring system. For this compound, the electron-withdrawing nature of the methoxycarbonyl group at the 1-position is expected to influence its redox properties significantly.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are fundamental electrochemical techniques used to determine the redox potentials of this compound. In these experiments, the potential applied to a solution of the compound is varied, and the resulting current is measured. The peaks in the voltammogram correspond to the oxidation and reduction events. While specific, comprehensive studies solely on this compound are not abundant in the public literature, the general principles of azulene electrochemistry and data from closely related compounds allow for a robust understanding. The presence of an electron-withdrawing substituent, such as a carboxylate group, generally makes the oxidation of the azulene ring more difficult (shifting the oxidation potential to more positive values) and the reduction easier (shifting the reduction potential to less negative values). univ-ovidius.rolew.ro

Spectroelectrochemistry couples these electrochemical techniques with UV-Vis spectroscopy. This allows for the in-situ generation of the radical cation and radical anion of this compound and the simultaneous measurement of their electronic absorption spectra. By applying a potential sufficient to oxidize the molecule, the characteristic absorption spectrum of the neutral species disappears, and new absorption bands corresponding to the radical cation emerge. Similarly, applying a reduction potential allows for the characterization of the radical anion's spectrum.

The data obtained from spectroelectrochemical experiments are crucial for building a complete picture of the molecule's electronic structure. The absorption bands observed in the spectra of the neutral molecule, its radical cation, and its radical anion can be assigned to specific electronic transitions, often with the aid of theoretical calculations. This allows for the mapping of the molecular orbitals involved in the redox processes and provides a deeper understanding of how the addition or removal of an electron impacts the electronic distribution and energy levels within the molecule.

Below are representative, though not experimentally verified for the methyl ester, spectroelectrochemical data based on the known behavior of similar azulene derivatives.

Spectroelectrochemical Data for Azulene Derivatives

| Species | Redox Process | Approximate Potential (V vs. Ag/AgCl) | Key UV-Vis Absorption Bands (nm) |

|---|---|---|---|

| This compound (Neutral) | - | - | ~240, ~300, ~360, ~580 |

| Radical Cation | Oxidation | > +0.8 | New bands expected in the visible/NIR region |

| Radical Anion | Reduction | < -1.2 | Characteristic bands for the radical anion, potentially shifted from the neutral species |

Note: The provided potential and absorption data are illustrative and based on general knowledge of azulene electrochemistry and data for analogous compounds. Specific experimental values for this compound may vary.

Theoretical and Computational Chemistry of Methyl Azulene 1 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are indispensable tools for understanding the electronic characteristics of molecules like methyl azulene-1-carboxylate. These methods provide insights into the distribution and energies of electrons, which are fundamental to the molecule's chemical and physical properties.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. A smaller gap generally implies higher reactivity, lower kinetic stability, and easier electronic transitions.

For azulene (B44059) derivatives, the position and nature of substituents significantly impact the HOMO-LUMO gap. In the case of this compound, the electron-withdrawing carboxylate group at the 1-position is expected to lower the energy of both the HOMO and LUMO. However, the effect is generally more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted azulene. This reduction in the energy gap suggests that this compound would be more readily excitable than azulene itself. Computational studies on related azulene derivatives support this trend, showing that electron-withdrawing groups tend to decrease the HOMO-LUMO gap. lookchem.com

Table 1: Illustrative Calculated HOMO-LUMO Energies and Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These values are illustrative and based on general trends for substituted azulenes. Actual values may vary depending on the computational method and basis set used.

Molecular Orbital Characterization

The characterization of molecular orbitals provides a detailed picture of the electron distribution within the molecule. In azulene, the HOMO is primarily localized on the five-membered ring, while the LUMO has significant contributions from the seven-membered ring. This distribution is a consequence of the molecule's unique electronic structure, where the five-membered ring is electron-rich and the seven-membered ring is electron-poor.

For this compound, the introduction of the methoxycarbonyl group at the 1-position is expected to influence the shapes and energies of the frontier orbitals. The electron-withdrawing nature of this substituent will likely draw electron density towards it, particularly in the LUMO. Natural Transition Orbital (NTO) analysis of related substituted azulenes has shown that the distribution of virtual orbitals can be significantly affected by the substituent, with an even distribution across both the azulene core and the substituent group in some excited states. researchgate.net

Dipole Moment Calculations and Charge Distribution Analysis

Azulene itself possesses a significant dipole moment for a hydrocarbon, a direct consequence of the charge separation between the electron-rich five-membered ring and the electron-poor seven-membered ring. The introduction of a substituent can either enhance or diminish this dipole moment, depending on its electronic nature and position.

Table 2: Illustrative Calculated Dipole Moment for this compound

| Compound | Calculated Dipole Moment (Debye) |

| Azulene | ~1.0 |

| This compound | > 1.0 |

Note: The value for this compound is an expected trend based on the electron-withdrawing nature of the substituent.

Charge distribution analysis, often performed using methods like Mulliken population analysis or by calculating electrostatic potential surfaces, can provide a more detailed picture of the electronic landscape of the molecule. For this compound, such an analysis would likely show a significant localization of negative charge on the oxygen atoms of the carboxylate group and a corresponding increase in positive charge on the azulene ring, particularly at the carbon atom to which the substituent is attached.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states. While specific reaction pathway modeling for this compound is not extensively documented, studies on the reactivity of the azulene nucleus provide valuable insights.

One of the most studied reactions of azulene is its thermal rearrangement to the more stable naphthalene. Density functional theory (DFT) calculations have been employed to explore the intricate mechanisms of this isomerization, revealing high-energy intramolecular pathways and lower-energy radical-promoted pathways. sorbonne-universite.frresearchgate.net The presence of a substituent like the methyl carboxylate group would be expected to influence the activation energies and the relative stabilities of intermediates along these pathways. For instance, the electron-withdrawing nature of the substituent could disfavor the formation of certain cationic intermediates that may be involved in some reaction mechanisms. This is consistent with experimental observations that this compound can be unreactive in certain condensation reactions where other azulene derivatives readily participate.

Spin Density Distribution Calculations

Spin density distribution is a key concept in the study of radical species, indicating the location of the unpaired electron. Electron spin resonance (ESR) spectroscopy, in conjunction with computational calculations, is a powerful technique for probing the spin density in radical ions.

For the radical anion of an azulene derivative, the spin density distribution would be influenced by the substituent. In the case of the azulene-1-carboxylate radical anion, it is expected that a significant portion of the spin density would be localized on the carboxylate group due to its electron-withdrawing nature. Studies on related azulene radical anions have shown that the spin density can be polarized towards or away from a substituent depending on its electronic properties and the nature of the ion pairing.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Derivations Based on Theoretical Parameters

QSPR and QSAR are computational methodologies that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their properties or biological activities, respectively. These models often utilize theoretical parameters derived from quantum chemical calculations as descriptors.

For azulene derivatives, QSAR studies have been conducted to correlate their cytotoxic activity with various theoretical descriptors. researchgate.net These studies have highlighted the importance of parameters such as the heat of formation, HOMO and LUMO energies, and dipole moment in determining the biological activity of these compounds. researchgate.net For instance, the tumor-specificity of certain azulene amides has been shown to be correlated with descriptors related to molecular shape and hydrophobicity.

While a specific QSPR or QSAR model for this compound has not been reported, the principles established in studies of other azulene derivatives suggest that such a model could be developed. By calculating a range of theoretical parameters for a series of related azulene-1-carboxylates and correlating them with a specific property or activity, a predictive model could be constructed. This would be a valuable tool for the rational design of new azulene derivatives with desired characteristics.

Poly-substituted this compound Derivatives

The functionalization of the azulene core of this compound allows for the fine-tuning of its chemical and physical properties. Strategic introduction of various substituents can significantly impact the molecule's electronic structure, solubility, and reactivity, paving the way for tailored applications.

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the azulene framework can be achieved through several synthetic methodologies. One common approach involves the [8+2] cycloaddition reaction between a substituted tropolone (B20159) derivative and a suitable reaction partner. For instance, methyl 2-methylazulene-1-carboxylate can be prepared from tosylated tropolone, which undergoes a ring-closing reaction to form a lactone intermediate, followed by an [8+2] cycloaddition. researchgate.net

Palladium-catalyzed cross-coupling reactions are also instrumental in the arylation of azulene systems. Although specific examples starting directly from this compound are not prevalent in the reviewed literature, methodologies developed for related azulene derivatives, such as the Suzuki, Stille, and Sonogashira couplings of haloazulenes, provide a clear pathway for the introduction of aryl substituents. These reactions typically involve the coupling of a halogenated azulene with an appropriate organometallic reagent in the presence of a palladium catalyst.

| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

| Methyl 2-methylazulene-1-carboxylate | [8+2] Cycloaddition | Tosylated tropolone, Lactone intermediate | Not Reported | researchgate.net |

| Diethyl 2-(N-methyl-N-phenylamino)azulene-1,3-dicarboxylate | Nucleophilic Substitution | Diethyl 2-chloroazulene-1,3-dicarboxylate, N-methylaniline | Not Reported | nih.gov |

| Diethyl 2-[(m-methoxyphenyl)amino]azulene-1,3-dicarboxylate | Nucleophilic Substitution | Diethyl 2-chloroazulene-1,3-dicarboxylate, m-anisidine | 92% | nih.gov |

Halogenated Derivatives

Halogenation of the azulene core provides key intermediates for further functionalization through cross-coupling reactions. The direct halogenation of this compound can be achieved using various halogenating agents. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions of the azulene ring. The regioselectivity of the halogenation is influenced by the existing ester group and the reaction conditions. For example, the bromination of methyl 3-acetyl-2-methylazulene-1-carboxylate with NBS yields the corresponding 2-bromomethyl derivative.

| Derivative | Halogenating Agent | Position of Halogenation | Yield (%) | Reference |

| Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate (related synthesis) | Bromine, Triethylamine (B128534) | 2 | Not Reported | researchgate.netorgsyn.org |

| Methyl 3-bromoacetylazulene-1-carboxylate | Not specified, likely from bromoacetylation | 3-acetyl position | Not Reported | clockss.org |

Functionalized Derivatives (e.g., Benzofuroyl, Cyano, Hydrazone)

The introduction of more complex functional groups, such as benzofuroyl, cyano, and hydrazone moieties, significantly expands the potential applications of this compound derivatives.

Benzofuroyl Derivatives: The synthesis of benzofuran-containing azulenes can be approached through the reaction of a hydroxyazulene derivative with a suitable benzofuran precursor. While a direct synthesis from this compound was not found, a related synthesis of a 1-(3-methyl-6-hydroxybenzofuran-2-yl)-carbohydrazide derivative showcases the coupling of these two heterocyclic systems. chemijournal.com

Cyano Derivatives: The cyano group can be introduced onto the azulene ring through various methods, including the Sandmeyer reaction of an aminoazulene derivative or the dehydration of an oxime. For instance, methyl 3-cyanobenzoate can be synthesized from methyl 3-formylbenzoate and hydroxylamine hydrochloride via an oximation and subsequent dehydration. google.com This methodology could potentially be adapted to a formylated derivative of this compound.

Hydrazone Derivatives: Hydrazones are readily synthesized by the condensation of a carbonyl compound with a hydrazine (B178648) derivative. This compound can be converted to its corresponding hydrazide by reaction with hydrazine hydrate (B1144303). This hydrazide can then be reacted with various aldehydes and ketones to form a wide range of hydrazone derivatives. reading.ac.ukorganic-chemistry.orgresearchgate.netmdpi.com For example, the reaction of a carbonyl-containing azulene with methyl hydrazinocarboxylate can yield a carbomethoxyhydrazone intermediate. reading.ac.ukorganic-chemistry.org

| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Benzofuroyl | Coupling of azulene and benzofuran moieties | 1-(3-methyl-6-hydroxybenzofuran-2-yl)-carbohydrazide | chemijournal.com |

| Cyano | Oximation and dehydration of a formyl group | Methyl 3-formylbenzoate, Hydroxylamine hydrochloride | google.com |

| Hydrazone | Condensation of a carbonyl with hydrazine | Methyl hydrazinocarboxylate, Hydrazine hydrate | reading.ac.ukorganic-chemistry.orgresearchgate.netmdpi.com |

Fused Polycyclic Azulene Systems Incorporating the Ester Moiety

The fusion of additional rings to the this compound framework leads to the formation of extended polycyclic aromatic systems with unique electronic and optical properties.

Azuleno[1,2-c]thiophenes

A synthetic route to azuleno[1,2-c]thiophenes has been developed starting from 1-methoxycarbonyl-3-acetyl-2-methylazulenes. Bromination of these precursors with N-bromosuccinimide yields the corresponding 2-bromomethyl derivatives. Subsequent reaction of these intermediates with thioacetamide leads to the formation of the thiophene-fused azulene system in moderate yields.

Benz[a]azulenes and Indeno[a]azulenes

The synthesis of benz[a]azulenes can be achieved through an [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from cyclic ketones. For example, the reaction with an enamine prepared from 4-tert-butylcyclohexanone and pyrrolidine, followed by a three-step sequence, yields benz[a]azulenes. While this method does not start directly from this compound, it represents a viable strategy for constructing the benz[a]azulene skeleton which could potentially be adapted.

Detailed synthetic procedures for indeno[a]azulenes directly incorporating the methyl ester moiety from this compound were not prominently featured in the surveyed literature. However, the general strategies for constructing fused ring systems on the azulene core, such as intramolecular cyclizations and cycloaddition reactions, provide a foundation for future synthetic explorations in this area.

Synthesis and Characterization of Advanced this compound Derived Architectures

The unique electronic and photophysical properties of azulene have driven extensive research into the development of novel molecular architectures incorporating this bicyclic non-benzenoid aromatic hydrocarbon. This compound, a readily accessible derivative, serves as a versatile building block for the synthesis of a diverse array of complex structures, ranging from fused polycyclic systems to oligomeric and polymeric materials. This article focuses on the synthesis and characterization of advanced molecular architectures derived from this compound, highlighting the formation of azuleno[1,2-b]azulenes, azulenofuranones, oligomeric and polymeric systems, and fused heterocyclic derivatives.

Applications of Methyl Azulene 1 Carboxylate As a Synthetic Building Block and in Advanced Materials Research

Role in Organic Synthesis

The reactivity of the azulene (B44059) core, particularly at the electron-rich 1- and 3-positions, makes methyl azulene-1-carboxylate a valuable precursor in the construction of more elaborate molecular structures. The ester functionality at the 1-position further influences its reactivity and provides a handle for subsequent chemical transformations.

Precursor for Complex Azulenic Architectures

This compound serves as a fundamental starting material for the synthesis of a variety of complex molecules incorporating the azulene moiety. The presence of the ester group allows for a range of chemical modifications, enabling the construction of intricate molecular frameworks. For instance, it can be a precursor in the synthesis of 1,2,3-triarylazulenes, which are then used to create azulene-embedded polycyclic aromatic hydrocarbons (PAHs). rsc.org These PAHs exhibit small electrochemical energy gaps and optical absorption that extends into the near-infrared (NIR) region, properties attributed to the non-alternant topology of the azulene core. rsc.org

The synthesis of azulene derivatives often involves multi-step processes, and this compound can be a key intermediate in these synthetic pathways. researchgate.net Its derivatives can be further functionalized to create a diverse array of azulenic structures with tailored properties for various applications.

Intermediate in Cascade and Multi-component Reactions

While specific examples detailing the use of this compound in cascade or multi-component reactions (MCRs) are not extensively documented in readily available literature, the general principles of these reactions suggest its potential as a valuable intermediate. MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. beilstein-journals.orgmdpi.com The reactivity of the azulene nucleus in this compound could, in principle, be harnessed in such reactions. For example, the electron-rich five-membered ring could participate as a nucleophile in a cascade sequence initiated by one of the other components.

Cascade reactions, which involve a series of intramolecular reactions, could also be designed using appropriately substituted this compound derivatives. rsc.orgrsc.org The development of novel cascade and multi-component reactions involving this azulene derivative remains an area with potential for future exploration in synthetic organic chemistry.

Contributions to Organic Functional Materials

The distinct electronic and photophysical properties of the azulene core, such as its significant dipole moment and unusual S2-to-S0 fluorescence, make this compound and its derivatives attractive candidates for a range of organic functional materials. rhhz.netresearchgate.net These materials have potential applications in electronics and photonics.

Optoelectronic Materials (e.g., Chromophores, Charge Transport Materials)

Azulene derivatives, including esters like this compound, are explored for their potential in optoelectronic applications due to their unique electronic structure. rhhz.netresearchgate.net The parent azulene molecule possesses a notable dipole moment, a small HOMO-LUMO gap, and exhibits anti-Kasha's rule fluorescence (emission from the second excited singlet state, S2). rhhz.net These properties can be tuned by introducing substituents like the carboxylate group.

The incorporation of azulene moieties into larger conjugated systems can lead to materials with interesting photophysical properties. For example, di(phenylethynyl)azulene isomers have been synthesized and studied for their stimuli-responsive behavior, with the connectivity of the substituents on the azulene core significantly impacting their luminescence. semanticscholar.org While this study did not specifically use the methyl ester, it highlights the potential of functionalized azulenes in creating materials with tunable optical properties. The ester group in this compound can influence the electronic properties of such chromophores.

| Property | Description | Relevance to Optoelectronics |

| Dipole Moment | The inherent charge separation in the azulene ring system creates a significant ground-state dipole moment. | This property is advantageous for applications in nonlinear optics (NLO) and can influence molecular packing in thin films. rhhz.net |

| Small HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is relatively small. | This leads to absorption of light in the visible region of the electromagnetic spectrum, contributing to the characteristic blue color and making them suitable for chromophoric applications. rhhz.net |

| S2 Fluorescence | Azulene and its derivatives often exhibit fluorescence from the second excited singlet state (S2), which is an exception to Kasha's rule. | This unusual emission property can be exploited in the design of specialized fluorescent probes and materials. rhhz.net |

Organic Field-Effect Transistors (OFETs) and Photovoltaic (PV) Devices

The development of novel organic semiconductors is crucial for advancing the performance of organic field-effect transistors (OFETs) and organic photovoltaic (PV) devices. nih.govacs.orgnih.gov Azulene-based materials have been investigated for these applications due to their potential for good charge transport characteristics and tunable electronic properties. researchgate.net The introduction of functional groups, such as the ester in this compound, can modify the molecular packing and electronic energy levels of the material, which are critical parameters for device performance. rsc.org

While high-performance OFETs have been realized with various organic semiconductors, the exploration of azulene-based materials is an ongoing area of research. nih.govresearchgate.net Similarly, in the field of organic solar cells, the design of new acceptor and donor materials is key to improving power conversion efficiencies. rsc.orgresearchgate.net The unique electronic properties of azulene make it an intriguing building block for such materials. Although specific device performance data for this compound itself is not widely reported, the broader research into azulene-containing materials for OFETs and PV devices suggests the potential of this compound as a synthetic precursor. researchgate.netgoogle.com

| Device Type | Potential Role of this compound Derivatives | Key Material Properties |

| OFETs | As a component of the active semiconductor layer. | Good charge carrier mobility, suitable energy levels for charge injection, and stable thin-film morphology. nih.gov |

| PV Devices | As a component of the donor or acceptor material in the photoactive layer. | Strong absorption in the solar spectrum, appropriate HOMO/LUMO levels for efficient charge separation, and good charge transport properties. rsc.org |

Development of Molecular Switches and Sensors Based on Azulene Esters

The azulene framework is a promising platform for the design of molecular switches and sensors due to its distinct color and fluorescence properties, which can be modulated by external stimuli. nih.govmdpi.com Protonation of the azulene core, for instance, can lead to a significant change in its fluorescence, making it a sensitive probe for pH. mdpi.com

Azulene derivatives have been incorporated into photochromic systems, such as stilbenes, diarylethenes, and azobenzenes, to create molecular switches that can be controlled by visible light. researchgate.netrsc.org The ester functionality in azulene esters can influence the electronic properties and, consequently, the switching behavior of these molecules. While specific studies on this compound as a molecular switch are not prominent, the general principles of using azulene derivatives in this context are well-established. The development of dihydroazulene-vinylheptafulvene (DHA-VHF) photochromic systems, for example, demonstrates the potential for creating molecular switches with tunable properties based on the azulene core structure. mdpi.com The unique combination of optical, luminescent, and stimuli-responsive properties of azulenes makes them a versatile component for the development of advanced molecular switches and sensors. rsc.org

Nonlinear Optical (NLO) Materials Development

The unique electronic structure of the azulene core, characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts a significant ground-state dipole moment. mdpi.com This inherent polarity, combined with its extended π-conjugated system, makes azulene and its derivatives promising candidates for nonlinear optical (NLO) materials. nih.gov NLO materials are crucial for applications in optoelectronics, including optical switching and data processing. nih.gov

The NLO response of azulene-based molecules can be enhanced by creating "push-pull" systems, where the azulene moiety acts as an electron-donating group connected to an electron-withdrawing group via a π-conjugated bridge. mdpi.com The introduction of functional groups, such as in this compound, allows for the tuning of these electronic properties. Research has shown that the NLO properties of the azulene molecule can be significantly enhanced by substitution with electron-accepting groups. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various azulene derivatives by calculating their static first hyperpolarizability (β₀), a measure of second-order NLO activity. For instance, introducing azulene into porphyrin structures has been shown to significantly improve the second-order NLO properties of the system. rsc.org Similarly, incorporating nitrogen atoms into azulene-based nanographene structures can dramatically increase the first hyperpolarizability. rsc.org These findings underscore the potential of systematically functionalized azulenes, including esters like this compound, in the rational design of high-performance NLO materials.

| Azulene Derivative System | Calculated Static First Hyperpolarizability (⟨β₀⟩) per heavy atom (10⁻³⁰ esu) | Key Finding |

|---|---|---|

| Azulene-fused Porphyrin | 9.78 | The relative orientation of the azulene unit is critical for enhancing NLO properties. rsc.org |

| Metalated (Mg, Zn) Azulene-fused Porphyrin | 41.59 | The addition of metal atoms further increases the hyperpolarizability. rsc.org |

| Nitrogen-doped Azulene-based Nanographene | 91.30 | N-doping provides an effective means to significantly enhance NLO responses. rsc.org |

Organic Conductors and Semiconductors

Azulene derivatives have emerged as a compelling class of materials for organic electronics, particularly in the development of organic field-effect transistors (OFETs). acs.orgnih.gov The performance of these devices relies on the charge carrier mobility of the organic semiconductor. The distinct electronic nature of azulene's fused-ring system allows for the rational design of materials with specific charge transport characteristics (p-type, n-type, or ambipolar). acs.org